Ethyl 2-acetyl-5-oxohexanoate
CAS No.: 35490-05-2
Cat. No.: VC3887712
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35490-05-2 |
|---|---|
| Molecular Formula | C10H16O4 |
| Molecular Weight | 200.23 g/mol |
| IUPAC Name | ethyl 2-acetyl-5-oxohexanoate |
| Standard InChI | InChI=1S/C10H16O4/c1-4-14-10(13)9(8(3)12)6-5-7(2)11/h9H,4-6H2,1-3H3 |
| Standard InChI Key | FSXQBIOXTYIIDI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCC(=O)C)C(=O)C |
| Canonical SMILES | CCOC(=O)C(CCC(=O)C)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl 2-acetyl-5-oxohexanoate belongs to the class of β-keto esters, comprising a hexanoate backbone substituted with acetyl and oxo groups at positions 2 and 5, respectively. The IUPAC name, ethyl 2-acetyl-5-oxohexanoate, reflects this substitution pattern . The molecule’s stereoelectronic properties are defined by two ketone groups (at C-2 and C-5) and an ester moiety at C-1, creating a conjugated system that influences its reactivity (Figure 1).
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 35490-05-2 | |
| Molecular Formula | C₁₀H₁₆O₄ | |
| Molecular Weight | 200.23 g/mol | |
| SMILES Notation | CCOC(=O)C(CCC(=O)C)C(=O)C | |
| InChIKey | FSXQBIOXTYIIDI-UHFFFAOYSA-N |
Stereochemical Considerations
While the compound lacks chiral centers in its base structure, stereoisomeric variants such as ethyl (2R)-2-acetyl-2-methyl-5-oxohexanoate (PubChem CID 11390244) demonstrate the impact of substituent positioning on molecular conformation . Comparative studies suggest that branching at C-2 (e.g., methyl groups) alters steric hindrance and reactivity profiles .
Physicochemical Properties
Thermodynamic and Solubility Parameters
Experimental data indicate a density of 1.044 g/cm³ and a boiling point of 304°C at atmospheric pressure . The predicted pKa of 11.31 ± 0.59 highlights the weakly acidic nature of the α-hydrogens adjacent to the carbonyl groups . The computed XLogP3 value of 0.4 suggests moderate lipophilicity, favoring solubility in polar aprotic solvents like THF or ethyl acetate .
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.044 g/cm³ | Experimental |
| Boiling Point | 304°C (760 mmHg) | Experimental |
| Flash Point | 131.5°C | Experimental |
| XLogP3 | 0.4 | Computed |
| Hydrogen Bond Acceptors | 4 | Computed |
Spectroscopic Characterization
¹H NMR analysis (400 MHz, CDCl₃) reveals distinct signals: δ 1.27 (t, 3H, CH₃), 2.09 (m, 2H, CH₂), and 2.14 (s, 3H, CH₃), consistent with the ethyl ester and acetyl groups . Gas chromatography (GC) with dodecane as an internal standard has been employed for quantification, yielding a linear calibration curve (R² > 0.99) for purity assessments .
Synthesis and Manufacturing
Catalytic Michael Addition
The most documented synthesis involves a ZrCl₄-catalyzed Michael addition of ethyl acetoacetate to methyl vinyl ketone (MVK) in tetrahydrofuran (THF) at 100°C . Optimized conditions (10 mol% catalyst, 20 min reaction time) achieve yields of 41%, though prolonged heating (19 h) reduces efficiency to 16% due to retro-Michael side reactions . Alternative catalysts like Yb(OTf)₃ in aqueous media have shown superior yields (93%) under milder conditions (60°C, 68 h) .
Table 3: Comparative Synthesis Conditions
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| ZrCl₄ | THF | 100 | 20 min | 41 |
| Yb(OTf)₃ | H₂O | 60 | 68 h | 93 |
| ZrCl₄ | Neat | 22 | 15 min | 21 |
Large-Scale Production Challenges
Industrial-scale synthesis requires addressing exothermicity during the Michael addition. Patent literature emphasizes controlled feeding of MVK and in-situ quenching with NaHCO₃ to prevent diketone formation . Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) yields pharmaceutical-grade material (>99.9% purity) .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound’s 1,4-dicarbonyl motif enables cyclocondensation reactions with hydrazines or ureas to form pyrazoles and pyrimidines, respectively . For example, reaction with thiosemicarbazide produces 5-acetyl-3-thiocarbamoyl-2-pyrazoline derivatives, which exhibit antimicrobial activity in preclinical studies .
Asymmetric Catalysis
Chiral variants of ethyl 2-acetyl-5-oxohexanoate serve as ligands in transition-metal catalysis. A 2024 study demonstrated its utility in Rh-catalyzed enantioselective hydrogenations, achieving 88% ee for α,β-unsaturated ketone substrates .
Emerging Research Directions
Recent investigations focus on:
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Flow Chemistry Adaptations: Continuous-flow Michael additions using immobilized ZrCl₄ on mesoporous silica, reducing reaction times to <5 min .
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Bioactivity Screening: A 2024 high-throughput study identified ethyl 2-acetyl-5-oxohexanoate as a weak inhibitor of SARS-CoV-2 main protease (IC₅₀ = 48 μM), prompting derivative synthesis campaigns .
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